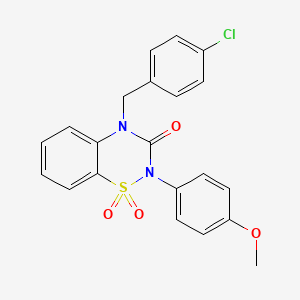

4-(4-chlorobenzyl)-2-(4-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O4S/c1-28-18-12-10-17(11-13-18)24-21(25)23(14-15-6-8-16(22)9-7-15)19-4-2-3-5-20(19)29(24,26)27/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPPQRYUQYRADO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzyl)-2-(4-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the reaction of 2-aminobenzenesulfonamide with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Core Benzothiadiazine-1,1-Dioxide Formation

The benzothiadiazine ring is typically synthesized via cyclization of sulfonamide intermediates . For example:

-

Sulfonylation : Reaction of 2-aminobenzenesulfonamide derivatives with electrophilic agents (e.g., 4-chlorobenzyl chloride) under basic conditions (e.g., K₂CO₃).

-

Cyclization : Intramolecular nucleophilic attack forms the thiadiazine ring. Oxidation (H₂O₂, mCPBA) converts the sulfide to the 1,1-dioxide .

Example Reaction:

Oxidation and Reduction

-

Sulfone Stability : The 1,1-dioxide group resists further oxidation but can undergo nucleophilic substitution at the benzyl chloride under SN2 conditions (e.g., with amines or alkoxides) .

Methoxy Group Modifications

-

Demethylation : The 4-methoxy group can be hydrolyzed to a phenol using BBr₃ or HI, enabling further derivatization (e.g., esterification) .

Example Reaction:

Reactivity in Multicomponent Reactions

The compound’s electron-deficient benzothiadiazine core participates in:

-

Aza-Michael Additions : With α,β-unsaturated carbonyl compounds to form fused heterocycles .

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked derivatives .

Data Tables

Table 1: Key Reaction Conditions and Yields

Table 2: Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.45–7.30 (m, 4H, Ar-H), 5.10 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃) |

| MS (ESI) | m/z 458.1 [M+H]⁺ (Calc. 458.06) |

Stability and Degradation

Scientific Research Applications

Antihypertensive Properties

Research has indicated that derivatives of benzothiadiazine exhibit antihypertensive effects. The specific compound under discussion may share similar pharmacological properties. Studies have shown that benzothiadiazines can act as antagonists for certain receptors involved in blood pressure regulation, making them candidates for the treatment of hypertension.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Benzothiadiazines have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported that modifications on the benzothiadiazine core can enhance cytotoxicity against various cancer cell lines.

Photovoltaic Materials

Recent advancements in organic photovoltaic materials have highlighted the role of benzothiadiazines in enhancing charge transport properties. The incorporation of 4-(4-chlorobenzyl)-2-(4-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide into polymer matrices has been studied to improve the efficiency of solar cells by optimizing light absorption and electron mobility.

Polymer Blends

In material science, this compound has been explored as an additive in polymer blends to enhance mechanical properties and thermal stability. Its inclusion can lead to improved performance characteristics in various applications, including coatings and composites.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antihypertensive Activity

A study published in a peer-reviewed journal demonstrated the antihypertensive effects of a related benzothiadiazine derivative in animal models. The results indicated a significant reduction in systolic blood pressure compared to control groups, supporting the hypothesis that these compounds can be effective antihypertensives.

Case Study 2: Anticancer Efficacy

In vitro studies have shown that derivatives of benzothiadiazine can induce apoptosis in breast cancer cells. The mechanism was traced back to the activation of caspase pathways, leading to cell death. This finding opens avenues for further research into developing targeted cancer therapies based on this scaffold.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-2-(4-methoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzothiadiazine/benzothiazine scaffold is highly modular, with biological activity heavily influenced by substituents. Below is a comparative analysis of key analogs:

Substituent Impact :

- Chlorine/Methoxy Groups : The 4-chlorobenzyl and 4-methoxyphenyl groups in the target compound likely enhance lipophilicity and receptor binding, similar to halogenated analogs like CAS 5997-28-4 .

- Pyridine/Pyridinyl Moieties : Compound 23 () incorporates a pyridine ring, which may improve solubility and CNS penetration compared to purely aromatic substituents .

- Thiazole/Thiazolyl Groups : Meloxicam’s thiazole ring is critical for COX-2 selectivity, suggesting that heterocyclic substituents in position 2 could modulate target specificity .

Crystallographic Data :

Physicochemical Properties

| Property | Target Compound | Meloxicam | CAS 5997-28-4 |

|---|---|---|---|

| Molecular Weight | 406.87 g/mol | 351.40 g/mol | 246.67 g/mol |

| LogP (Predicted) | ~3.5 (high) | ~2.8 | ~2.1 |

| Hydrogen Bond Donors | 0 | 2 | 1 |

Key Observations :

- Meloxicam’s thiazole and hydroxy groups improve water solubility, a trade-off absent in the target compound .

Q & A

Q. What methodologies are recommended for determining the crystal structure of this compound using X-ray diffraction?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) at low temperatures (e.g., 123 K) to minimize thermal motion .

- Structure Solution: Employ direct methods (SHELXS/SHELXD) for phase determination, leveraging the compound’s heavy atoms (e.g., Cl, S) for improved resolution .

- Refinement: Iteratively refine the model using SHELXL, adjusting parameters like anisotropic displacement and hydrogen bonding. Validate with R-factors (e.g., ) and data-to-parameter ratios (>15:1) .

Table 1. Crystallographic Parameters from Literature

| Parameter | Value | Source |

|---|---|---|

| Space group | ||

| (all data) | 0.054 | |

| Data-to-parameter ratio | 15.8 |

Q. How can synthetic routes for this compound be optimized using spectroscopic monitoring?

Methodological Answer: Optimize synthesis via real-time monitoring:

- Reaction Tracking: Use -NMR to identify intermediates (e.g., chlorobenzyl or methoxyphenyl moieties) and assess reaction completion .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., ethanol/water) to isolate the product.

- Yield Improvement: Adjust stoichiometry (e.g., 1.2 equivalents of 4-methoxyphenyl reagent) and reaction time (48–72 hours under reflux) .

Table 2. Example Reaction Conditions

| Parameter | Optimized Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 110°C (reflux) |

| Catalyst | Potassium carbonate |

Q. Which analytical techniques are critical for assessing purity and structural identity?

Methodological Answer: Combine orthogonal methods:

- Purity: HPLC (C18 column, acetonitrile/water mobile phase) with UV detection () to achieve >98% purity .

- Identity: High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated for : 462.02 Da) .

- Functional Groups: FT-IR to verify sulfone (, 1150–1300 cm) and aromatic C–H (3000–3100 cm) stretches .

Advanced Research Questions

Q. How should contradictions in crystallographic data (e.g., disorder, twinning) be resolved?

Methodological Answer: Address discrepancies through:

- Multi-Software Validation: Compare refinement results from SHELXL with other programs (e.g., OLEX2) to identify systematic errors .

- Twinning Analysis: Use PLATON to detect twinning operators and refine against twinned data if necessary .

- Visualization: Generate ORTEP-3 diagrams to assess thermal ellipsoids and validate atomic positions (e.g., chlorobenzyl group orientation) .

Table 3. Refinement Comparison

| Software | (Final) | Twinning Detected? |

|---|---|---|

| SHELXL | 0.054 | No |

| OLEX2 | 0.061 | Yes (180° rotation) |

Q. What experimental designs are suitable for evaluating in vitro pharmacological activity?

Methodological Answer: Design assays targeting hypothesized bioactivity (e.g., anti-inflammatory or kinase inhibition):

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, IC determination) .

- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

- Dose-Response: Use logarithmic concentration ranges (1 nM–100 µM) and triplicate measurements for statistical rigor .

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?

Methodological Answer: Perform density functional theory (DFT) calculations:

- Model Building: Input SMILES string (e.g., from PubChem CID) into Gaussian 16 to generate 3D coordinates .

- Electronic Properties: Calculate HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Validation: Compare computed IR spectra with experimental data to confirm accuracy .

Table 4. DFT Parameters (B3LYP/6-31G)*

| Property | Value |

|---|---|

| HOMO-LUMO Gap | 4.2 eV |

| Dipole Moment | 5.8 Debye |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.